1-tert-butyl-1H-pyrazol-5-amine

Description

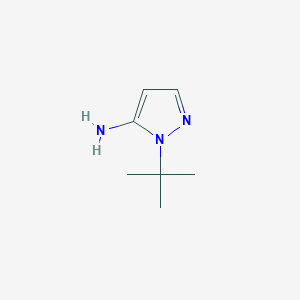

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKNRZPWSLAZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653844 | |

| Record name | 1-tert-Butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442850-71-7 | |

| Record name | 1-tert-Butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-tert-butyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-1H-pyrazol-5-amine, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of novel therapeutics, this document offers a detailed, field-proven protocol, an in-depth discussion of the underlying reaction mechanism, and critical insights into experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this versatile amine.

Introduction: The Significance of 5-Aminopyrazoles in Drug Discovery

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its structural features allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The tert-butyl group at the N1 position often serves to enhance metabolic stability and modulate lipophilicity, making this compound a particularly valuable synthon. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and enzyme inhibitory effects.[1][3] A thorough understanding of the synthesis of this key intermediate is therefore crucial for the advancement of various drug discovery programs.

Recommended Synthetic Route: Cyclocondensation of tert-Butylhydrazine with a Cyanoacetaldehyde Equivalent

The most reliable and scalable synthesis of this compound proceeds via the cyclocondensation of tert-butylhydrazine with a suitable three-carbon building block equivalent to cyanoacetaldehyde. While cyanoacetaldehyde itself is reactive and can be unstable, its protected forms, such as 3-ethoxyacrylonitrile or 3,3-dimethoxypropionitrile, serve as excellent and stable synthons. This approach offers high regioselectivity and generally proceeds in good yield.

The following protocol is based on established principles of pyrazole synthesis, adapted from a verified procedure for a structurally related compound.[4]

Overall Reaction Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

tert-Butylhydrazine hydrochloride

-

3-Ethoxyacrylonitrile

-

Sodium hydroxide (or another suitable base like triethylamine)

-

Ethanol (or a similar suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of Free tert-Butylhydrazine: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylhydrazine hydrochloride in water. Cool the solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide to neutralize the hydrochloride and liberate the free hydrazine. The free hydrazine can then be extracted into a suitable organic solvent like dichloromethane and dried, or used in situ in a biphasic system. For a more direct approach, an organic base such as triethylamine can be used in a single-phase alcoholic solvent.

-

Reaction Setup: To a solution of tert-butylhydrazine in ethanol, add 3-ethoxyacrylonitrile in a 1:1 molar ratio.

-

Cyclocondensation: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Workup and Isolation: a. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate and wash with water and then brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the product as a solid.

Mechanistic Insights

The synthesis of the pyrazole ring proceeds through a well-established cyclocondensation mechanism.

-

Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of tert-butylhydrazine attacks the β-carbon of the α,β-unsaturated nitrile (3-ethoxyacrylonitrile). This is a Michael-type addition.

-

Intermediate Formation: This initial attack leads to the formation of an enamine intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

-

Aromatization: The resulting five-membered ring intermediate subsequently eliminates a molecule of ethanol to achieve aromatization, yielding the stable this compound.

Caption: Key mechanistic steps in the formation of the pyrazole ring.

Characterization Data

Accurate characterization of the final product is essential for ensuring its purity and confirming its identity.

| Property | Data |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| CAS Number | 442850-71-7 |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | Anticipated shifts: δ 7.3 (d, 1H), 5.5 (d, 1H), 3.8 (br s, 2H), 1.6 (s, 9H) ppm. |

| ¹³C NMR (CDCl₃, 101 MHz) | Anticipated shifts: δ 153, 140, 95, 59, 30 ppm. |

| Mass Spectrometry (ESI) | [M+H]⁺ = 140.1182 |

Note: NMR chemical shifts are predicted based on the structure and data from similar compounds. Actual experimental values may vary slightly.

Safety and Handling

-

tert-Butylhydrazine hydrochloride: Is a solid that should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-Ethoxyacrylonitrile: Is a flammable liquid and should be handled with care, away from ignition sources.

-

Sodium hydroxide: Is corrosive and should be handled with appropriate care to avoid skin and eye contact.

All synthetic procedures should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a highly valuable building block for drug discovery and development. The cyclocondensation reaction of tert-butylhydrazine with a suitable C3 synthon is an efficient method for the construction of the pyrazole core. By understanding the key experimental parameters and the underlying reaction mechanism, researchers can confidently and safely produce this important compound for their synthetic needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-1H-pyrazol-5-amine

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which the developability of a compound into a safe and effective therapeutic agent is built. This guide provides a comprehensive technical overview of 1-tert-butyl-1H-pyrazol-5-amine (CAS No. 442850-71-7), a heterocyclic amine of significant interest within medicinal chemistry. The pyrazole scaffold is a well-established privileged structure in drug discovery, and the unique substitution pattern of this compound warrants a detailed examination of its properties.

While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes available information, high-quality computational predictions, and comparative data from the closely related analog, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. This approach provides a robust framework for understanding the likely behavior of the target molecule and informs strategies for its handling, formulation, and application in research and development.

Molecular Structure and Key Identifiers

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

A Technical Guide to 1-tert-butyl-1H-pyrazol-5-amine: Synthesis, Analysis, and Application

Introduction: 1-tert-butyl-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in modern synthetic and medicinal chemistry. As a functionalized pyrazole, it belongs to a class of compounds recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1] This guide provides an in-depth analysis of its chemical structure, a robust and reproducible synthetic protocol, comprehensive analytical characterization, and a discussion of its applications as a versatile building block in drug discovery. The strategic inclusion of the tert-butyl group confers unique physicochemical properties, such as increased lipophilicity and metabolic stability, making this molecule a valuable starting material for developing novel therapeutic agents.[2][3][4]

Part 1: Chemical Identity and Structural Insights

The structure of this compound features an aromatic five-membered pyrazole ring substituted at the N1 position with a sterically demanding tert-butyl group and at the C5 position with a nucleophilic amine group.

-

Pyrazole Core: The pyrazole ring is an electron-rich aromatic system. The presence of two adjacent nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[1]

-

tert-Butyl Group: This bulky, non-polar group is a common motif in medicinal chemistry. It serves to increase the lipophilicity of the molecule, which can enhance membrane permeability.[5] Critically, it can act as a "metabolic shield," providing steric hindrance that protects adjacent functional groups or the heterocyclic core from enzymatic degradation by cytochrome P450 enzymes.[3][4]

-

Amine Group: The primary amine at the C5 position is a key functional handle. Its nucleophilicity allows for a wide range of chemical transformations, enabling the straightforward synthesis of diverse libraries of derivative compounds for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 185123-38-0 (Base); 2031259-20-6 (HCl salt) | [6][7] |

| Molecular Formula | C₇H₁₃N₃ | [8] |

| Molecular Weight | 139.20 g/mol | [8] |

| Appearance | Solid | [9] |

| SMILES | CC(C)(C)N1C(=CC=N1)N | [8] |

| InChI Key | NDKNRZPWSLAZNF-UHFFFAOYSA-N | [8] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of aminopyrazoles is a well-established field, with one of the most reliable methods being the condensation of a hydrazine with a 1,3-dielectrophilic species, such as a β-ketonitrile.[10] This approach provides a direct and efficient route to the pyrazole core.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine

This protocol is adapted from a robust, peer-reviewed procedure published in Organic Syntheses, which describes a close analogue and highlights the general methodology.[11] The choice of an aqueous base (NaOH) and the absence of an organic solvent in the initial step represents an environmentally conscious approach.[11]

Materials:

-

tert-Butylhydrazine hydrochloride

-

3-Aminocrotononitrile

-

2 M Sodium Hydroxide (NaOH) solution

-

Three-necked round-bottomed flask

-

Magnetic stirrer, oil bath, reflux condenser, thermocouple

Procedure:

-

Hydrazine Free-Basing: Charge a 250-mL three-necked round-bottomed flask with solid tert-butylhydrazine hydrochloride (1.0 eq). Add 2 M NaOH solution (1.0 eq) and stir at ambient temperature until a complete solution is formed (approx. 10-15 minutes). This in-situ neutralization obviates the need to handle the volatile and potentially hazardous free hydrazine.

-

Addition of Nitrile: Add 3-aminocrotononitrile (1.0 eq) to the flask and continue stirring.

-

Cyclization Reaction: Fit the flask with a reflux condenser and a thermocouple. Heat the resulting slurry to 90 °C (internal temperature) with vigorous stirring for 22-24 hours. The elevated temperature is necessary to drive the intramolecular cyclization and subsequent aromatization to completion.

-

Workup and Isolation: Cool the biphasic mixture to approximately 55-60 °C. If crystallization does not occur spontaneously, seeding may be required. Once crystallization begins, remove the heat source and allow the mixture to cool to ambient temperature while stirring vigorously.

-

Purification: Cool the slurry in an ice-water bath for at least one hour to maximize product precipitation. Isolate the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Part 3: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data represents typical spectroscopic signatures for N-alkylated 3-tert-butyl-5-aminopyrazoles, based on published data.[1][12][13]

Table 2: Summary of Spectroscopic Data

| Technique | Region | Signal (δ ppm or ν cm⁻¹) | Assignment & Rationale |

| ¹H NMR | 5.4 - 6.2 | Singlet (1H) | C4-H of the pyrazole ring. Appears as a singlet as there are no adjacent protons. |

| (400 MHz, CDCl₃) | 3.3 - 4.0 | Broad Singlet (2H) | -NH₂ protons. The signal is often broad due to quadrupole broadening and chemical exchange. |

| 1.2 - 1.4 | Singlet (9H) | -C(CH₃)₃ protons of the tert-butyl group. A sharp singlet due to the magnetic equivalence of the nine protons. | |

| ¹³C NMR | 160 - 162 | Quaternary Carbon | C3 carbon, deshielded by the adjacent nitrogen and substitution with the tert-butyl group. |

| (100 MHz, CDCl₃) | 130 - 149 | Quaternary Carbon | C5 carbon, deshielded due to its attachment to two nitrogen atoms. |

| 85 - 104 | Methine Carbon | C4 carbon of the pyrazole ring. | |

| 32 - 33 | Quaternary Carbon | Quaternary carbon of the tert-butyl group. | |

| 30 - 31 | Methyl Carbons | Methyl carbons of the tert-butyl group. | |

| FT-IR | 3200 - 3400 | Strong, Broad | N-H stretching vibrations of the primary amine group. |

| (ATR, cm⁻¹) | 2950 - 2980 | Medium-Strong | C-H stretching of the tert-butyl group. |

| ~1595 | Strong | Overlapping C=N and C=C stretching vibrations within the aromatic pyrazole ring.[1] | |

| HRMS (ESI) | [M+H]⁺ | m/z ~140.1182 | Calculated for C₇H₁₄N₃⁺. High-resolution mass spectrometry provides confirmation of the elemental formula.[1][8] |

Part 4: Chemical Reactivity and Applications in Drug Discovery

The primary amine of this compound is a versatile functional group that serves as a nucleophilic handle for constructing more complex molecules. Its utility as a scaffold is central to its value in medicinal chemistry.

Versatility as a Chemical Scaffold

Caption: Reactivity of the amine group for scaffold diversification.

Key Applications:

-

Synthesis of Pyrazole-Sulfonamides: The amine readily reacts with sulfonyl chlorides to form sulfonamides.[1] This moiety is a classic pharmacophore found in numerous approved drugs, valued for its ability to act as a transition-state isostere and engage in strong hydrogen bonding.

-

Formation of N-Pyrazolyl Imines: Condensation with aldehydes or ketones yields imines, which are valuable intermediates themselves.[12][14] They can be used in cycloaddition reactions to build fused heterocyclic systems or be reduced to form secondary amines.[15][16]

-

Development of Kinase Inhibitors: The aminopyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. The amine group can form critical hydrogen bonds with the kinase hinge region, while substitutions at other positions on the pyrazole ring explore different pockets of the ATP-binding site.

-

Agrochemicals: Beyond pharmaceuticals, functionalized pyrazoles are used in the development of pesticides and herbicides.[17] The specific substitutions on the pyrazole core modulate the compound's selectivity and efficacy against target organisms.[18]

Conclusion

This compound is a foundational building block for chemical and pharmaceutical research. Its synthesis is straightforward and scalable, and its structure offers a unique combination of features: a biologically active pyrazole core, a metabolically robust tert-butyl group, and a synthetically versatile amine handle. A thorough understanding of its chemical properties, synthesis, and reactivity empowers researchers to leverage this scaffold in the rational design and development of novel, high-value molecules for a range of scientific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2031259-20-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. This compound hydrochloride | 2031259-20-6 [chemicalbook.com]

- 8. PubChemLite - 1-(tert-butyl)-1h-pyrazol-5-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 9. 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine | 141459-53-2 [sigmaaldrich.com]

- 10. soc.chim.it [soc.chim.it]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. chemimpex.com [chemimpex.com]

- 18. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(tert-Butyl)-1H-pyrazol-5-amine (CAS Number: 442850-71-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-Butyl)-1H-pyrazol-5-amine, identified by CAS number 442850-71-7, is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs[1][2][3]. This is largely due to the pyrazole ring's ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, which allows for diverse functionalization[1]. The subject of this guide, with its characteristic tert-butyl group, presents a unique steric and electronic profile that makes it a valuable building block in the synthesis of novel chemical entities for drug discovery and materials science. This document serves as a comprehensive technical resource, providing insights into its synthesis, characterization, safety, and potential applications, with a focus on empowering researchers in their scientific endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(tert-Butyl)-1H-pyrazol-5-amine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 442850-71-7 | [1] |

| Molecular Formula | C₇H₁₃N₃ | [1] |

| Molecular Weight | 139.20 g/mol | [1] |

| Boiling Point | 247.5 ± 13.0 °C at 760 mmHg | [1] |

| Appearance | Solid |

Spectroscopic and Chromatographic Characterization

Precise analytical characterization is crucial for confirming the identity and purity of a chemical compound. While specific spectral data for 1-(tert-Butyl)-1H-pyrazol-5-amine is not extensively published, data from closely related analogs, such as 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine, provide a reliable reference for the expected analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure. For a related compound, 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine, the following proton (¹H) and carbon (¹³C) NMR data have been reported, offering a predictive framework for the title compound.

-

¹H NMR (400 MHz, DMSO-d₆): δ 5.18 (s, 1H, pyrazole-H), 4.71 (br s, 2H, -NH₂), 1.95 (s, 3H, -CH₃), 1.48 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 145.6, 145.3, 93.9, 58.2, 29.6, 14.1.

For 1-(tert-Butyl)-1H-pyrazol-5-amine, one would expect the absence of the methyl signal at ~2 ppm in the ¹H NMR and the corresponding carbon signal in the ¹³C NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of a related aminopyrazole showed characteristic absorption bands at 3435, 3331, and 3228 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine group, and at 2976 and 2937 cm⁻¹ for the C-H stretching of the tert-butyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. For a related compound, the expected [M+H]⁺ ion was observed, and a similar result would be anticipated for 1-(tert-Butyl)-1H-pyrazol-5-amine, with a calculated m/z of 140.1182 for [C₇H₁₄N₃]⁺.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of a compound. A reverse-phase HPLC method is generally suitable for pyrazole derivatives. A typical method would involve a C18 column with a gradient elution system using water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), and UV detection at a wavelength around 215-230 nm.

Synthesis of 1-(tert-Butyl)-1H-pyrazol-5-amine

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 1-(tert-Butyl)-1H-pyrazol-5-amine.

Detailed Synthetic Protocol (Adapted)

This protocol is adapted from a validated procedure for a similar compound and should be optimized for the specific synthesis of 1-(tert-Butyl)-1H-pyrazol-5-amine[4].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for instance, sodium acetate or sodium hydroxide, to neutralize the hydrochloride and generate the free hydrazine in situ.

-

Addition of the Three-Carbon Synthon: To the stirring solution, add 2-chloroacrylonitrile dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and monitor the progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.

Potential Biological Activities and Applications in Drug Discovery

The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents[5]. Its derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant properties[2][3][6]. The incorporation of a tert-butyl group on the pyrazole ring can enhance metabolic stability and modulate the lipophilicity of the molecule, which are critical parameters in drug design.

While specific biological studies on 1-(tert-Butyl)-1H-pyrazol-5-amine are limited in the public domain, its structural motifs suggest significant potential for derivatization to explore various therapeutic areas. The primary amine at the 5-position serves as a versatile handle for introducing diverse substituents, enabling the generation of libraries of novel compounds for high-throughput screening.

Signaling Pathway Context

Many biologically active pyrazole-containing compounds exert their effects by modulating key signaling pathways implicated in disease. For instance, pyrazole derivatives have been developed as inhibitors of kinases, cyclooxygenases (COX), and other enzymes that are crucial nodes in cellular signaling.

Caption: Potential biological targets and therapeutic outcomes of pyrazole-based compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(tert-Butyl)-1H-pyrazol-5-amine. The following information is based on available safety data sheets (SDS) for this compound and its close analogs[7][8][9][10].

Hazard Identification:

-

GHS Pictograms: Exclamation mark (GHS07)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Keep container tightly closed.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

1-(tert-Butyl)-1H-pyrazol-5-amine is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis, combined with the proven biological potential of the pyrazole scaffold, makes it an attractive starting material for the development of novel therapeutic agents. While specific biological data for this compound is still emerging, the extensive research on related pyrazole derivatives provides a strong rationale for its exploration in drug discovery programs targeting a wide range of diseases. This guide provides a solid foundation of its chemical properties, synthesis, and handling, empowering researchers to unlock the full potential of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

The 1-tert-Butyl-1H-Pyrazol-5-Amine Scaffold: A Technical Guide to its Biological Activity as Potent Kinase Inhibitors

Abstract

The 1-tert-butyl-1H-pyrazol-5-amine core represents a "privileged scaffold" in modern medicinal chemistry, serving as the foundation for a potent class of kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, biological activity, and structure-activity relationships (SAR) of its derivatives, with a primary focus on their role as allosteric inhibitors of p38 MAP kinase. We will dissect the causal biochemistry that makes this scaffold a cornerstone of anti-inflammatory drug discovery, providing detailed, field-proven protocols for key biological assays and synthesizing data into a coherent framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders.[1] The pyrazole nucleus, a five-membered heterocycle, has emerged as a versatile and highly effective scaffold for designing potent and selective kinase inhibitors.[2] Its unique electronic properties and steric versatility allow for precise interactions within the ATP-binding site or, more innovatively, at allosteric sites of kinases.

This guide focuses specifically on derivatives of this compound. The introduction of the bulky tert-butyl group at the N-1 position of the pyrazole ring is a critical design element. It serves to sterically anchor the molecule within a specific hydrophobic region of the target kinase, influencing the conformation of the entire inhibitor and contributing significantly to both potency and selectivity. The primary biological activity associated with this class of compounds is the potent inhibition of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade.[3]

Mechanism of Action: Allosteric Inhibition of p38 MAP Kinase

The archetypal derivatives of the this compound scaffold are a series of N-pyrazole, N'-aryl ureas. These compounds, most notably the clinical candidate BIRB 796 (Doramapimod) , are not simple ATP-competitive inhibitors. Instead, they exhibit a sophisticated mechanism of allosteric inhibition.[3]

p38 MAP kinase, like other kinases, possesses a conserved "DFG" (Asp-Phe-Gly) motif in its activation loop. In its active state, the DFG motif is in a "DFG-in" conformation, allowing for proper alignment of ATP and substrate for catalysis. The N-pyrazole, N'-aryl ureas bind to p38 and stabilize an inactive, "DFG-out" conformation.[3] This binding occurs in a hydrophobic pocket adjacent to the ATP-binding site, a pocket that is only accessible in the DFG-out state. The inhibitor, therefore, prevents the kinase from adopting its active conformation, effectively locking it in an "off" state. This allosteric mechanism is a key factor in the high affinity and slow dissociation rates observed for these compounds.[4]

The p38 MAPK signaling pathway is a critical cascade in the cellular response to inflammatory cytokines (like TNF-α and IL-1β) and environmental stress.[5] Inhibition of p38 MAPK effectively blocks the downstream phosphorylation events that lead to the production of these pro-inflammatory cytokines, making it a powerful therapeutic strategy for inflammatory diseases.[6]

Caption: The p38 MAPK signaling pathway and point of inhibition.

Synthesis of 1-tert-Butyl-Pyrazolyl-Urea Derivatives

The synthesis of the core N-pyrazole, N'-aryl urea pharmacophore is a robust and well-documented process. It typically involves the reaction of the key intermediate, this compound, with an appropriate aryl isocyanate. The pyrazole amine itself can be synthesized from the cyclization of tert-butylhydrazine with 3-aminocrotononitrile.[7]

Experimental Protocol: General Synthesis of N-(1-tert-Butyl-pyrazol-5-yl)-N'-aryl Ureas

This protocol describes the final urea formation step, which is central to creating the biologically active compounds.

Objective: To synthesize a representative N-pyrazole, N'-aryl urea via the reaction of a pyrazol-5-amine intermediate with an aryl isocyanate.

Materials:

-

1-tert-Butyl-3-aryl-1H-pyrazol-5-amine intermediate

-

Substituted aryl isocyanate

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the 1-tert-butyl-3-aryl-1H-pyrazol-5-amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

-

Reagent Addition: To the stirred solution at room temperature, add the substituted aryl isocyanate (1.0-1.1 equivalents) dropwise or in small portions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo. The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N,N'-disubstituted urea product.

Caption: General workflow for the synthesis of pyrazolyl ureas.

Biological Evaluation: Key Assays and Protocols

Evaluating the biological activity of these compounds requires a two-pronged approach: first, confirming direct target engagement with an in vitro kinase assay, and second, assessing the functional consequence of this engagement in a relevant cell-based model.

In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)

Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of recombinant p38α kinase. The assay quantifies the amount of ADP produced during the phosphorylation of a peptide substrate, using a luciferase-based system where the light output is proportional to kinase activity.[8]

Materials:

-

Recombinant human p38α kinase

-

p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

-

Peptide substrate (e.g., ATF2-based peptide)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

Test compounds serially diluted in DMSO

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Plating: Add 1 µL of serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.

-

Enzyme/Substrate Addition: Prepare a master mix of p38α kinase and peptide substrate in kinase buffer. Add 2 µL of this mix to each well.

-

Reaction Initiation: Add 2 µL of ATP solution (at a final concentration near the Km for p38α) to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.[9]

Cell-Based TNF-α Production Inhibition Assay

Principle: This assay quantifies the functional downstream effect of p38 MAPK inhibition. The human monocytic cell line THP-1 is differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production and secretion of TNF-α. The amount of TNF-α secreted into the cell culture medium is measured, typically by ELISA or a homogeneous assay format like HTRF.[10][11]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium with supplements

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds serially diluted in culture medium

-

96-well cell culture plates

-

Human TNF-α ELISA kit or HTRF assay reagents

Procedure:

-

Cell Differentiation: Seed THP-1 cells (e.g., at 20,000 cells/well) in a 96-well plate. Treat with PMA (e.g., 20 ng/mL) for 48 hours to induce differentiation into adherent macrophage-like cells.[10]

-

Cell Rest: Wash the cells and incubate in fresh, PMA-free medium for 24 hours.[10]

-

Compound Treatment: Pre-incubate the differentiated cells with various concentrations of the test compounds for 1-2 hours.

-

Inflammatory Challenge: Add LPS to the wells at a final concentration of 1 µg/mL to stimulate TNF-α production. Include vehicle-only and unstimulated controls.[11]

-

Incubation: Incubate the plates for 17-18 hours at 37°C in a CO2 incubator.[11]

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a validated human TNF-α ELISA or HTRF assay, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Structure-Activity Relationship (SAR) and Quantitative Data

The development of BIRB 796 provides a masterclass in SAR for this scaffold. Key structural features are critical for its high-affinity binding to the allosteric "DFG-out" pocket of p38α.

-

N-1 tert-Butyl Group: Essential for occupying a deep, hydrophobic pocket, acting as a crucial anchor. Replacing it with smaller groups significantly reduces potency.

-

Pyrazole Core: Serves as the central scaffold, correctly positioning the other key pharmacophores.

-

Urea Linker: Forms a critical bidentate hydrogen bond with the backbone amide of Asp168 and a single hydrogen bond to the backbone carbonyl of Glu71 in the kinase hinge region.

-

N'-Aryl Group (Naphthyl in BIRB 796): Occupies the ATP-binding site, making hydrophobic interactions.

-

Morpholinoethoxy Side Chain: This "second pharmacophore" extends out of the kinase pocket towards the solvent-exposed region, forming a key hydrogen bond with the ATP-binding site, which significantly enhances binding, cellular, and in vivo potencies.[3]

| Compound ID | R Group (on N-1 of Pyrazole) | N'-Aryl Group | p38α Kd (nM) | Cellular IC50 (TNF-α) (nM) | Reference |

| BIRB 796 | p-Tolyl | 4-(2-Morpholinoethoxy)naphthalen-1-yl | 0.1 | 21 (PBMCs) | [4] |

| Analog 1 | p-Tolyl | Naphthalen-1-yl | 10 | 1,100 | [3] |

| Analog 2 | Phenyl | 4-Chlorophenyl | 9 | >10,000 | |

| Analog 3 | Cyclohexyl | 4-(2-Morpholinoethoxy)naphthalen-1-yl | 20 | 2,700 | [3] |

Note: The core scaffold for the compounds in this table is the 1-substituted-3-tert-butyl-1H-pyrazol-5-yl urea.

Broader Biological Activities and Future Directions

While the inhibition of p38 MAPK is the most well-characterized activity for this scaffold, the inherent drug-like properties of 5-aminopyrazoles suggest broader potential. Derivatives have been investigated for a range of other biological activities, including:

-

Other Kinase Targets: The pyrazole scaffold is a common feature in inhibitors of other kinases, such as Akt, EGFR, and CDKs.[1][7] Future work could explore the selectivity profile of 1-tert-butyl-pyrazol-5-amine derivatives against a wider panel of kinases to identify new therapeutic opportunities.

-

Anticancer Activity: Given the role of p38 MAPK and other kinases in cancer progression, these compounds have inherent potential as anticancer agents.[2][12] Some pyrazole-sulfonamide hybrids have shown cytotoxic activity against various cancer cell lines, including colon and leukemia cells.[7] Further derivatization and screening against cancer-relevant targets are warranted.

-

Antioxidant Properties: Certain 5-aminopyrazole derivatives have demonstrated radical scavenging and antioxidant properties, which could be beneficial in diseases where oxidative stress plays a pathogenic role.[2]

The modular nature of the synthesis allows for extensive chemical exploration. Future research should focus on modifying the N'-aryl group and the side chains to tune the selectivity and pharmacokinetic properties, potentially leading to inhibitors of other disease-relevant kinases or dual-target inhibitors.

Conclusion

The this compound scaffold is a validated and highly potent platform for the design of kinase inhibitors. Its derivatives, particularly the N-pyrazole, N'-aryl ureas, have demonstrated exceptional efficacy as allosteric inhibitors of p38 MAP kinase, culminating in the clinical development of BIRB 796 for inflammatory diseases. The detailed synthetic routes and robust biological assays outlined in this guide provide a comprehensive framework for researchers to build upon this privileged scaffold. The continued exploration of its structure-activity relationships holds significant promise for the development of next-generation therapeutics targeting kinase-driven pathologies.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]

- 5. benchchem.com [benchchem.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. mdpi.com [mdpi.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffolding of 1-tert-butyl-1H-pyrazol-5-amine: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of the Pyrazole Core in Modern Synthesis

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a favored building block in the design of novel therapeutics.[1] Among the various substituted pyrazoles, 1-tert-butyl-1H-pyrazol-5-amine stands out as a particularly strategic building block. The bulky tert-butyl group at the N1 position serves a dual purpose: it provides steric shielding and enhances lipophilicity, while also acting as a removable protecting group under acidic conditions, adding a layer of synthetic versatility.[2] This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective utilization in synthesis. The properties of this compound and its common hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₁₃N₃ | [3] |

| Molecular Weight | 139.20 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 70-71 °C (for the analogous 3-methyl derivative) | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | [2] |

| CAS Number | 401643-26-9 | Vendor Data |

| pKa | Not available |

The tert-butyl group significantly influences the molecule's conformation and reactivity. It sterically hinders the N1 position, directing reactions towards the exocyclic amino group and the C4 position of the pyrazole ring.

Synthesis of this compound: A Robust and Scalable Protocol

Conceptual Synthetic Workflow

Caption: General synthetic scheme for 5-aminopyrazoles.

Detailed Experimental Protocol (Adapted from a Verified Procedure for 1-tert-butyl-3-methyl-1H-pyrazol-5-amine)[3]

Reaction: tert-Butylhydrazine hydrochloride + 3-Aminocrotononitrile → 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

-

Reaction Setup: A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, placed in an oil bath, and fitted with a reflux condenser.

-

Reagent Addition: The flask is charged with tert-butylhydrazine hydrochloride (25.0 g, 196.6 mmol) and a 2 M aqueous solution of sodium hydroxide (98.3 mL, 196.6 mmol) is added with stirring at ambient temperature.

-

Formation of Free Hydrazine: The mixture is stirred until a complete solution is formed (approximately 10 minutes).

-

Addition of Nitrile: 3-Aminocrotononitrile (16.82 g, 196.6 mmol) is added to the flask.

-

Reaction Conditions: The slurry is heated to 90 °C (internal temperature) with vigorous stirring for 22 hours under a nitrogen atmosphere.

-

Work-up and Isolation: The biphasic mixture is cooled to 57 °C, and seed crystals are introduced to induce crystallization. The mixture is then cooled to ambient temperature and further cooled in an ice-water bath for one hour. The resulting solid is collected by filtration, washed with cold filtrate, and dried under vacuum to afford the product.

This self-validating protocol, with its detailed steps for crystallization and isolation, ensures high purity and yield of the final product.

Key Reactions and Synthetic Utility

This compound is a versatile building block, with the amino group serving as a nucleophilic handle for a variety of transformations.

N-Arylation and N-Acylation

The amino group readily undergoes reactions with electrophiles. For instance, it can be arylated in palladium-catalyzed cross-coupling reactions or acylated with acid chlorides or anhydrides. The tert-butyl group at the N1 position effectively prevents competing reactions at the ring nitrogens.

Sulfonylation

The synthesis of pyrazole-sulfonamide hybrids is of significant interest due to their potential anticancer activities.[4] The amino group of substituted 5-aminopyrazoles can be readily sulfonated using sulfonyl chlorides in the presence of a base like triethylamine.[4][5]

Caption: General scheme for the sulfonylation of 5-aminopyrazoles.

Condensation and Reductive Amination

The primary amine can condense with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. This two-step, one-pot reductive amination is a powerful tool for introducing diverse substituents.[6][7]

Experimental Protocol: One-Pot Reductive Amination [6]

-

Condensation: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) and an aldehyde (e.g., p-methoxybenzaldehyde, 1.0 mmol) are heated together under solvent-free conditions (e.g., 120 °C for 2 hours) to form the imine intermediate.

-

Reduction: The reaction mixture is cooled, dissolved in a suitable solvent like methanol, and a reducing agent (e.g., sodium borohydride) is added portion-wise.

-

Work-up: The reaction is quenched, and the product is isolated through extraction and purification.

Construction of Fused Heterocyclic Systems

The 1,2-diamine-like nature of the N1 nitrogen and the C5-amino group allows for the construction of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, which are also of interest in medicinal chemistry. These are typically formed by reacting the aminopyrazole with a 1,3-dielectrophile.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a key component in numerous FDA-approved drugs, including kinase inhibitors, anti-inflammatory agents, and treatments for erectile dysfunction.[8] this compound and its derivatives are crucial intermediates in the synthesis of compounds targeting a range of diseases.

Kinase Inhibitors

The 3-amino-1H-pyrazole moiety is a well-established "hinge-binding" motif in kinase inhibitors, forming key hydrogen bonds with the kinase hinge region.[9] Derivatives of this compound have been utilized in the development of inhibitors for various kinases, including those implicated in cancer and inflammatory diseases.[10] For example, a patent discloses the use of a 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine derivative in the synthesis of a cancer therapeutic.

Anti-inflammatory and Anticancer Agents

The ability to easily functionalize the amino group allows for the generation of large libraries of compounds for screening against various biological targets. The pyrazole core, combined with diverse substituents introduced via the amino group, has led to the discovery of potent anti-inflammatory and anticancer agents.[11]

Conclusion: A Versatile and Indispensable Building Block

This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis, the nucleophilic reactivity of its amino group, and the strategic role of the tert-butyl group make it an indispensable tool for the construction of complex molecular architectures. The ability to readily introduce a wide range of functional groups through reactions such as sulfonylation, reductive amination, and arylation, combined with its utility in forming fused heterocyclic systems, ensures its continued importance in the quest for novel therapeutics. This guide provides a solid foundation for researchers to harness the full potential of this powerful synthetic intermediate.

References

- 1. 2031259-20-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. PubChemLite - 1-(tert-butyl)-1h-pyrazol-5-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 7. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

discovery and history of aminopyrazole compounds

An In-depth Technical Guide to the Discovery and History of Aminopyrazole Compounds

Abstract

The aminopyrazole nucleus represents one of the most significant "privileged scaffolds" in modern medicinal chemistry and agrochemical science. This guide provides a comprehensive technical overview of the discovery and historical development of aminopyrazole compounds. We traverse the timeline from the foundational synthesis principles established over a century ago to the rational, structure-based design methodologies that have positioned aminopyrazoles as the core of numerous blockbuster drugs and essential agricultural agents. This document explores the fundamental chemical properties and isomerism that define the scaffold's versatility, details the primary synthetic routes with step-by-step protocols, and investigates its evolution as a cornerstone in diverse therapeutic areas, with a particular focus on kinase inhibitors, anti-inflammatory agents, and pesticides. Through detailed case studies, mechanistic diagrams, and field-proven experimental workflows, this guide offers researchers, scientists, and drug development professionals a synthesized narrative of both the foundational chemistry and the cutting-edge applications of this remarkable heterocyclic system.

Part 1: The Aminopyrazole Core: A Privileged Scaffold

Introduction to the Pyrazole Ring

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in organic and medicinal chemistry.[1] Its unique chemical architecture confers a combination of stability, synthetic accessibility, and the capacity for diverse biological interactions. A key feature of the pyrazole nucleus is its prototrophic tautomerism, where protons can shift between the nitrogen atoms, influencing its hydrogen bonding capabilities and reactivity.[1] This inherent versatility has made the pyrazole scaffold a central component in a vast array of pharmacologically active compounds, demonstrating activities ranging from anti-inflammatory and anticancer to antiviral and antibacterial.[1][2][3]

The Amino Substituent: A Gateway to Biological Activity

The functionalization of the pyrazole nucleus with an amino group gives rise to aminopyrazoles (APs), a class of compounds that has become an exceptionally versatile and useful framework in drug discovery.[1][2] The position of the amino group on the pyrazole ring—at C3, C4, or C5—profoundly influences the molecule's electronic properties, steric profile, and, consequently, its biological target specificity.

-

3-Aminopyrazoles (3-APs): These isomers are widely reported as potent anticancer and anti-inflammatory agents and have also been investigated for their anti-infective properties.[2] The 3-aminopyrazole scaffold is a well-established adenine-mimetic pharmacophore, crucial for its role in kinase inhibition.[4]

-

4-Aminopyrazoles (4-APs): While showing comparatively reduced anti-inflammatory and anticancer activity, 4-APs have attracted attention for their anticonvulsant properties.[2] Several clinically evaluated cyclin-dependent kinase (CDK) inhibitors, such as AT7519, feature the 4-aminopyrazole chemotype.[2]

-

5-Aminopyrazoles (5-APs): This isomer is arguably the most versatile in medicinal chemistry.[2] Its derivatives have been successfully developed as kinase inhibitors, anticancer, antibacterial, and anti-inflammatory agents.[2][5] The insecticide Fipronil is a prominent example of a highly substituted 5-aminopyrazole.[2]

The strategic placement of the amino group allows for fine-tuning of a compound's interaction with biological targets, making the aminopyrazole scaffold a "privileged structure" for rational drug design.[4][6][7]

A Century of Discovery

The exploration of pyrazole chemistry dates back over a hundred years.[5] Early discoveries led to the clinical application of pyrazole derivatives as non-steroidal anti-inflammatory drugs (NSAIDs), such as Antipyrine (Phenazone), Aminopyrine (Aminophenazone), and Phenylbutazone.[8] These early drugs, while effective, were often associated with significant side effects. However, they laid the groundwork for understanding the pharmacological potential of the pyrazole core. This long history has evolved from serendipitous discovery to highly rational, target-based design, culminating in the sophisticated aminopyrazole-based therapeutics and agrochemicals in use today.[9]

Part 2: Foundational Synthesis of the Aminopyrazole Ring

The construction of the aminopyrazole core is a well-established field of organic chemistry, with several robust methods available. The most common and versatile strategies involve the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic precursor, where one of the electrophilic groups is a nitrile.[10]

Primary Synthetic Pathways

Two major routes dominate the synthesis of 3(5)-aminopyrazoles:

-

Condensation of β-Ketonitriles with Hydrazines: This is one of the most common methods.[10] The reaction proceeds via an initial nucleophilic attack of the hydrazine onto the ketone's carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization.[10]

-

Condensation of α,β-Unsaturated Nitriles with Hydrazines: This route is also highly effective. It requires a leaving group at the β-position of the unsaturated nitrile. The reaction involves a Michael addition of the hydrazine, followed by cyclization and elimination of the leaving group to yield the aromatic pyrazole ring.[10]

Regioselectivity: The Critical Challenge

When using a simple hydrazine (H₂N-NH₂), the product is a tautomeric mixture of N-unsubstituted 3- and 5-aminopyrazoles. However, the use of monosubstituted hydrazines (R-NH-NH₂) introduces a significant challenge: regioselectivity. The reaction can yield two possible regioisomers: N-substituted 3-aminopyrazoles or N-substituted 5-aminopyrazoles.[10] The outcome is primarily controlled by the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the electrophilicity of the reaction sites on the 1,3-dielectrophile. Generally, under neutral or acidic conditions, the more nucleophilic primary amino group attacks the most electrophilic position first.[10] Careful control of reaction conditions (e.g., pH, solvent, temperature) is therefore critical to direct the synthesis towards the desired isomer, a key consideration in any drug development program.

Caption: Core synthetic routes to the aminopyrazole scaffold.

Part 3: Evolution into a Cornerstone of Modern Drug Discovery

The aminopyrazole scaffold has transitioned from a simple heterocyclic motif into a powerhouse of drug design, most notably in the field of oncology through the development of kinase inhibitors.

The Rise of Kinase Inhibitors: The Aminopyrazole as a Hinge-Binder

Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their aberrant signaling is a hallmark of cancer.[4] Kinase inhibitors function by blocking the ATP-binding site of the enzyme. The aminopyrazole core has proven to be an exceptional "hinge-binding" pharmacophore, masterfully mimicking the adenine portion of ATP.[11][12] The nitrogen atoms of the pyrazole ring and the exocyclic amino group form a triad of crucial hydrogen bonds with the backbone of the kinase "hinge region," anchoring the inhibitor in the active site and leading to potent enzyme inhibition.[4][11]

Caption: Aminopyrazole core forming H-bonds with the kinase hinge.

Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases whose aberrant signaling drives various cancers.[13] While first-generation FGFR inhibitors were effective, tumors often develop resistance through "gatekeeper mutations," where a key amino acid in the ATP-binding pocket is substituted, blocking inhibitor access.[13][14] To overcome this, a new generation of aminopyrazole-based inhibitors was developed. Researchers used structure-based design to append a reactive acrylamide group to the aminopyrazole core.[13] This allowed the inhibitor to form a covalent bond with a nearby cysteine residue, providing potent and durable inhibition against both wild-type and gatekeeper mutant forms of FGFR, showcasing a sophisticated strategy to combat acquired drug resistance.[13][15]

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their uncontrolled activity is a common feature of cancer.[11] Aminopyrazole analogs have been systematically developed as potent CDK2 and CDK5 inhibitors.[11][16] By docking the aminopyrazole core into the ATP-binding pocket of CDK5, researchers could rationally design substituents to explore two key areas: a hydrophobic pocket adjacent to the hinge and a solvent-exposed region.[11] This structure-activity relationship (SAR) study led to the identification of analogs with optimized potency and selectivity, demonstrating how the aminopyrazole scaffold can be systematically decorated to achieve specific therapeutic profiles.[11][16]

Anti-inflammatory and Analgesic Applications

The history of pyrazoles is deeply rooted in anti-inflammatory drug discovery.[8] Marketed drugs like Celecoxib, a selective COX-2 inhibitor, feature a pyrazole core and are used to treat inflammation and pain with a reduced risk of gastrointestinal side effects compared to older, non-selective NSAIDs.[17] The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory prostaglandins. The aminopyrazole scaffold continues to be explored for the development of novel anti-inflammatory agents with improved efficacy and safety profiles.[1][18]

Agrochemical Innovations

Beyond medicine, aminopyrazoles have had a profound impact on agriculture.

-

Insecticides: The 5-aminopyrazole derivative Fipronil is a broad-spectrum insecticide.[2] Its mode of action involves blocking GABA-gated chloride channels in insects, leading to central nervous system disruption.[5] This selectivity for insect versus mammalian receptors makes it a highly effective and valuable tool in pest management.[5]

-

Herbicides: Pyrazole derivatives are crucial components of modern herbicides.[9] They can act as inhibitors of various plant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO), which are essential for pigment and chlorophyll synthesis, respectively.[9][19] This leads to bleaching and necrosis in targeted weeds, providing effective crop protection.[9]

Part 4: Key Experimental Protocols

Protocol 1: General Synthesis of a 5-Aminopyrazole Derivative via β-Ketonitrile Condensation

This protocol describes a common and reliable method for synthesizing a 5-amino-1,3-disubstituted pyrazole, a foundational step for creating a library of analogs for screening. The causality behind this choice is its high yield and predictability, based on the well-understood mechanism of hydrazone formation followed by intramolecular cyclization.[10]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the starting β-ketonitrile (1.0 equivalent) in absolute ethanol (EtOH), add the substituted hydrazine (e.g., phenylhydrazine, 1.05 equivalents).

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops). The acid catalyzes the initial condensation by protonating the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine. This is a self-validating step, as the reaction will proceed very slowly or not at all without the catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for EtOH) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reflux provides the necessary activation energy for both the condensation and the subsequent cyclization.

-

Work-up and Isolation: Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual starting materials and catalyst, and dry under vacuum. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) can be performed to yield the pure 5-aminopyrazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a standard Enzyme-Linked Immunosorbent Assay (ELISA) to determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized aminopyrazole compound against a target kinase, such as AXL.[20] This method is chosen for its high throughput, sensitivity, and direct measurement of enzyme activity.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well microtiter plate with a substrate peptide specific to the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases) and incubate overnight at 4 °C. This immobilizes the substrate for the subsequent phosphorylation reaction.

-

Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.1% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature. This prevents non-specific antibody binding later in the assay.

-

Kinase Reaction: In a separate plate, prepare serial dilutions of the aminopyrazole test compound in kinase reaction buffer. Add the target kinase enzyme and ATP to initiate the phosphorylation reaction. Incubate for a set time (e.g., 60 minutes) at 30 °C. This is the core inhibitory step.

-

Transfer and Phosphorylation: Transfer the kinase reaction mixtures to the coated and blocked assay plate. Allow the kinase to phosphorylate the immobilized substrate for 1-2 hours at 37 °C.

-

Detection: Wash the plate. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody) conjugated to an enzyme like Horseradish Peroxidase (HRP). Incubate for 1 hour.

-

Signal Generation: Wash the plate thoroughly. Add an HRP substrate (e.g., TMB). The HRP will convert the substrate into a colored product.

-

Quantification: Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. The signal intensity is directly proportional to the kinase activity. The IC₅₀ value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Part 5: Conclusion and Future Perspectives

The journey of aminopyrazole compounds from their initial synthesis to their current status as indispensable tools in medicine and agriculture is a testament to the power of heterocyclic chemistry. The scaffold's unique ability to engage in critical hydrogen bonding interactions, combined with its synthetic tractability, has allowed scientists to rationally design highly potent and selective agents against a multitude of biological targets. The evolution from broad-acting agents to precision-targeted covalent inhibitors illustrates the increasing sophistication of drug design.

Looking forward, the aminopyrazole core will undoubtedly continue to be a focus of intense research. Emerging areas include the development of multi-target ligands (polypharmacology) for complex diseases like Alzheimer's, where a single molecule can modulate multiple pathological pathways.[6] Furthermore, the ongoing quest to inhibit challenging kinase targets and overcome new forms of drug resistance will ensure that the design and synthesis of novel aminopyrazole derivatives remain at the forefront of medicinal chemistry for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 10. soc.chim.it [soc.chim.it]

- 11. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 1-tert-butyl-1H-pyrazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic building block, 1-tert-butyl-1H-pyrazol-5-amine (CAS No: 30937-01-6). Intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document outlines the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the unambiguous structural elucidation and purity confirmation of this compound. We present detailed, field-tested protocols for data acquisition and a thorough interpretation of the spectral data, grounded in the fundamental principles of chemical structure and spectroscopy. The integration of these orthogonal analytical techniques provides a self-validating system for the comprehensive characterization of this compound.

Introduction

This compound is a valuable substituted pyrazole that serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The precise characterization of intermediates like this compound is therefore of paramount importance to ensure the identity, purity, and quality of downstream products.

Spectroscopic analysis is the cornerstone of modern chemical characterization. Each technique provides a unique piece of the structural puzzle:

-

Mass Spectrometry (MS) determines the molecular weight and provides information about the elemental composition and fragmentation patterns.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.

This guide will systematically detail the application of these techniques to provide a complete spectroscopic profile of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is a highly effective and gentle ionization method, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source. Set the instrument to positive ion detection mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Key parameters to optimize include capillary voltage (typically 3-4 kV), cone voltage, and source temperature.

Data Interpretation

The molecular formula for this compound is C₇H₁₃N₃, with a monoisotopic mass of 139.1110 Da. In positive mode ESI-MS, the primary ion observed is the protonated molecule [M+H]⁺.

-

Expected Molecular Ion: The calculated m/z for [C₇H₁₃N₃ + H]⁺ is 140.1182. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).

-

Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. A common fragmentation pathway for tert-butyl groups is the loss of isobutylene (56 Da), which would result in a fragment ion at m/z 84.

Table 1: Summary of Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 140.1182 | ~140.1 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | 84.0713 | ~84.1 | Loss of isobutylene from tert-butyl group |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence. For this compound, the key functional groups are the primary amine (-NH₂) and the pyrazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.

Data Interpretation

The IR spectrum provides clear evidence for the primary amine and the aromatic-like pyrazole ring.

-